molecular formula C16H16O6 B2602607 [(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetic acid CAS No. 692747-31-2

[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetic acid

Cat. No.: B2602607
CAS No.: 692747-31-2
M. Wt: 304.298
InChI Key: FTBHKKHEQGNRJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetic acid” has a linear formula of C16H16O5 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The molecular weight of this compound is 288.303 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H16O5 . This code provides a standard way to encode the compound’s molecular structure. For a detailed molecular structure analysis, techniques such as NMR, HPLC, LC-MS, and UPLC are often used .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 288.303 . Other physical and chemical properties such as boiling point, melting point, and density can be found in the compound’s Material Safety Data Sheet (MSDS) or similar documents .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Future Directions

The future directions for this compound would depend on the results of ongoing research and development efforts. It’s recommended to keep an eye on recent publications and patents for the latest advancements .

Properties

IUPAC Name

2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-4-yl)oxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O6/c1-20-12-7-6-10-9-4-2-3-5-11(9)16(19)22-14(10)15(12)21-8-13(17)18/h6-7H,2-5,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBHKKHEQGNRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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